

1H NMR and 13C NMR spectra of 2methylhexane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	2-Methylhexane				
Cat. No.:	B165397	Get Quote			

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of **2-Methylhexane**

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing unparalleled insight into molecular structure. For alkanes such as **2-methylhexane** (C₇H₁₆), NMR is instrumental in unambiguously determining the carbon skeleton and the connectivity of protons. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of **2-methylhexane**, intended for researchers, scientists, and professionals in drug development.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of **2-methylhexane** provides a direct count of the number of non-equivalent carbon environments. In **2-methylhexane**, while there are seven carbon atoms in total, symmetry results in six unique carbon signals.[1] The two methyl groups attached to the second carbon (C2) are chemically equivalent and therefore produce a single resonance signal.[1] The remaining five carbon atoms are in distinct chemical environments, leading to a total of six peaks in the spectrum.[1]

All carbon signals for **2-methylhexane** appear in the typical alkane region of the spectrum (0–50 ppm).[1] The standard for ¹³C NMR is tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm.[1]



Table 1: 13C NMR Data for 2-Methylhexane

Carbon Atom	Chemical Shift (δ) in ppm
C1	14.18
C2	28.15
C3	38.96
C4	23.14
C5	29.88
C6	22.71
C7 (on C2)	22.71

Note: Data sourced from the Human Metabolome Database (HMDB) via PubChem.[2] The assignment of specific shifts to C1, C2, C3, C4, and C5 can vary and typically requires more advanced 2D NMR techniques for definitive confirmation. C6 and the methyl group on C2 are equivalent.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of **2-methylhexane** reveals information about the different proton environments. Although the molecule contains 16 hydrogen atoms, they are distributed across 6 distinct chemical environments due to the molecule's structure.[3] The analysis of splitting patterns, which arise from spin-spin coupling between non-equivalent neighboring protons, follows the n+1 rule.[3][4] The integration of the area under each peak corresponds to the ratio of protons in each unique environment.[3]

Table 2: Predicted ¹H NMR Data for **2-Methylhexane**



Proton(s) on Carbon	Approx. Chemical Shift (δ) in ppm	Integration	Multiplicity	Splitting due to protons on
C1 (CH ₃)	~0.9	3H	Triplet (t)	C2
C2 (CH)	~1.5	1H	Multiplet (m)	C1, C3, C7
C3 (CH ₂)	~1.2-1.3	2H	Multiplet (m)	C2, C4
C4 (CH ₂)	~1.2-1.3	2H	Multiplet (m)	C3, C5
C5 (CH ₂)	~1.2-1.3	2H	Multiplet (m)	C4, C6
C6 (CH₃)	~0.9	3H	Triplet (t)	C5
C7 (CH ₃ on C2)	~0.9	6H	Doublet (d)	C2

Note: The chemical shifts for aliphatic protons typically fall within the 0.7 to 1.5 ppm range.[5] Due to the structural similarity of the methylene groups (C3, C4, C5), their signals often overlap, creating a complex multiplet.[3]

Visualizations

Molecular Structure and NMR Environments

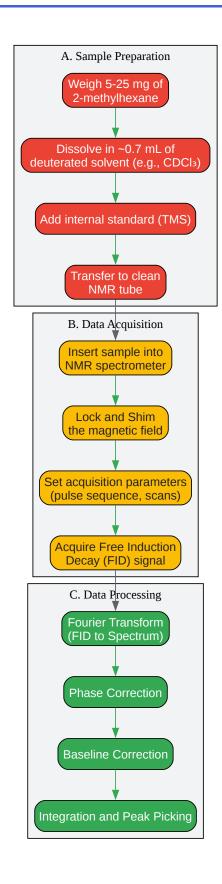
The diagram below illustrates the structure of **2-methylhexane**, highlighting the distinct carbon and proton environments that give rise to the observed NMR signals.

Caption: Correlation of **2-methylhexane**'s atoms with their respective NMR signals.

Experimental Workflow for NMR Spectroscopy

The following diagram outlines the standard procedure for acquiring an NMR spectrum.





Click to download full resolution via product page

Caption: Generalized workflow for an NMR spectroscopy experiment.



Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.

- Sample Preparation:
 - For ¹H NMR, accurately weigh approximately 5-25 mg of 2-methylhexane.[6] For ¹³C NMR, a more concentrated sample is preferable, often as much as will dissolve to form a saturated solution, to compensate for the low natural abundance and sensitivity of the ¹³C nucleus.[6][7]
 - Transfer the sample into a clean, dry 5 mm NMR tube.
 - Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[3]
 Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[3]
 - Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference peak at 0.00 ppm.[1][3]
 - Cap the NMR tube securely to prevent evaporation.
- Instrumental Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Locking: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field over time.
 - Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, well-resolved peaks.
 - Set the appropriate acquisition parameters, including the pulse program, number of scans, and spectral width. For ¹³C NMR, a significantly higher number of scans is required compared to ¹H NMR.
 - Initiate the experiment to acquire the Free Induction Decay (FID) signal.
- Data Processing:



- The raw FID signal is converted into a frequency-domain spectrum using a Fourier Transform.
- The spectrum is then phased to ensure all peaks are in the positive absorptive mode.
- A baseline correction is applied to produce a flat baseline.
- The spectrum is referenced by setting the TMS peak to 0.00 ppm.
- Finally, the signals are integrated, and their chemical shifts are determined (peak picking).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 2-Methylhexane | C7H16 | CID 11582 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C7H16 2-methylhexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-methylhexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. Alkanes | OpenOChem Learn [learn.openochem.org]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectra of 2-methylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165397#1h-nmr-and-13c-nmr-spectra-of-2-methylhexane]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com